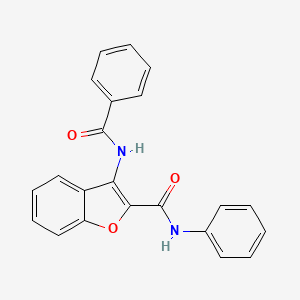

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzofuran compounds, including 3-benzamido-N-phenyl-1-benzofuran-2-carboxamide, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular formula of this compound is C22H16N2O3. The molecular weight is 356.381.Chemical Reactions Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .Physical and Chemical Properties Analysis

The molecular formula of this compound is C22H16N2O3. The molecular weight is 356.381.Aplicaciones Científicas De Investigación

Sigma Receptor Selectivity and Ligand Development

Novel benzofuran-2-carboxamide ligands have been synthesized for their selective affinity towards sigma receptors, indicating potential applications in developing therapeutic agents targeting neurological disorders. These ligands, including variations with specific substituents, have shown high affinity at the sigma-1 receptor, suggesting their role in neuromodulation and neuroprotection (Marriott et al., 2012).

Antimicrobial Activity

A series of benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds displayed significant in vitro antibacterial activity against a variety of pathogenic microorganisms, highlighting their potential as leads for the development of new antibiotics (Idrees et al., 2019); (Idrees et al., 2020).

Neuroprotective and Antioxidant Effects

Research on novel benzofuran-2-carboxamide derivatives has demonstrated their neuroprotective and antioxidant activities, indicating their potential application in the treatment of neurodegenerative diseases. Some derivatives showed considerable protection against excitotoxic neuronal cell damage and exhibited properties that could serve as leads for further development into therapeutic agents (Cho et al., 2015).

Cancer Research and NF-κB Inhibition

Benzofuran-2-carboxamide derivatives have been explored for their anticancer activities and ability to inhibit NF-κB, a protein complex involved in cellular responses to stimuli such as stress, cytokines, free radicals, and ultraviolet irradiation. These studies provide insights into the design and synthesis of novel scaffolds as anticancer agents, with some compounds showing potent cytotoxic activities against various human cancer cell lines and inhibitory effects on NF-κB activity (Choi et al., 2015).

Synthetic Methodologies and Chemical Diversity

Advancements in synthetic methodologies for benzofuran-2-carboxamides have been reported, offering diverse and efficient approaches to accessing these compounds. These methods enable the synthesis of a wide range of structurally diverse benzofuran derivatives, potentially broadening the scope of their biological applications and facilitating the discovery of new therapeutic agents (Oschmann et al., 2019).

Mecanismo De Acción

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds are known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Propiedades

IUPAC Name |

3-benzamido-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h1-14H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPLADNCTDNJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)

![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)